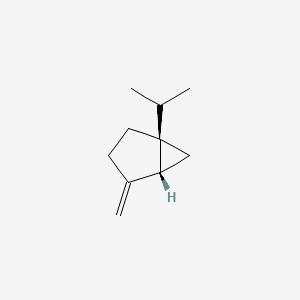

SABINENE

Vue d'ensemble

Description

Le Sabinène est un monoterpène bicyclique naturel de formule chimique C10H16. On le trouve dans diverses huiles essentielles, notamment celles du poivre noir, de la muscade et de l'épicéa de Norvège. Le Sabinène est connu pour son arôme épicé et boisé distinctif, ce qui en fait un composant précieux dans les industries des arômes et des parfums. Il a également montré un potentiel dans les applications pharmaceutiques et biocarburants .

Applications De Recherche Scientifique

Mécanisme D'action

Sabinene, also known as 4(10)-Thujene or 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane, is a naturally occurring bicyclic monoterpene . It is found in a variety of plants and is used in flavorings, perfume additives, fine chemicals, and advanced biofuels .

Target of Action

The primary target of this compound is the enzyme This compound synthase (SabS) . SabS catalyzes the committed step for this compound biosynthesis through a polycyclization reaction .

Mode of Action

This compound interacts with its target, SabS, to undergo a polycyclization reaction. This reaction is the key step in the biosynthesis of this compound .

Biochemical Pathways

This compound is produced through a biosynthetic pathway involving the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . This pathway combines the geranyl pyrophosphate (GPP) and this compound synthase genes . Researchers have identified this general synthetic pathway of this compound from simple intermediate metabolites .

Pharmacokinetics

It is known that this compound can be produced by microbial fermentation , suggesting that it could be metabolized by certain microorganisms.

Result of Action

The result of this compound’s action is the production of the this compound molecule itself. This molecule has various applications, including use in flavorings, perfume additives, fine chemicals, and advanced biofuels . It also possesses anti-fungal and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound can be enhanced by optimizing the culture medium and process conditions during microbial fermentation . Furthermore, this compound can be used as a green solvent in the synthesis of thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation .

Analyse Biochimique

Biochemical Properties

Sabinene is biosynthesized from the common terpenoid precursor, geranyl pyrophosphate (GPP) that undergoes polycyclization catalyzed by this compound synthase (SabS) . The enzymes involved in the biosynthesis of this compound include those from the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . These enzymes interact with GPP and this compound synthase genes to produce this compound .

Cellular Effects

It has been suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its biosynthesis from GPP that undergoes polycyclization catalyzed by this compound synthase . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways that include the MEP or MVA pathway . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It has been suggested that this compound may interact with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

It has been suggested that this compound may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Sabinène peut être synthétisé par des méthodes chimiques et microbiennes. La synthèse chimique implique la cyclisation du pyrophosphate de géranyle (GPP) catalysée par la sabinène synthase. Ce processus comprend l'ionisation et l'isomérisation du GPP pour former du pyrophosphate de 3R-linalyle, suivi d'une ionisation et d'une cyclisation supplémentaires pour produire du sabinène .

La synthèse microbienne est une autre voie prometteuse. Les chercheurs ont conçu des souches d'Escherichia coli et de Saccharomyces cerevisiae pour produire du sabinène en introduisant les voies biosynthétiques nécessaires. Cette méthode implique l'utilisation de la voie du méthylérythritol 4-phosphate (MEP) ou de la voie hétérologue du mévalonate (MVA), combinée à des gènes codant pour le GPP et la sabinène synthase .

Méthodes de production industrielle

La production industrielle du sabinène en est encore à ses débuts. La fermentation microbienne a montré un potentiel pour la production à grande échelle. En optimisant les milieux de culture et les conditions de processus, les chercheurs ont obtenu des rendements importants de sabinène en utilisant des souches microbiennes modifiées. Cette méthode offre une approche durable et respectueuse de l'environnement pour la production de sabinène .

Analyse Des Réactions Chimiques

Types de réactions

Le Sabinène subit diverses réactions chimiques, notamment l'oxydation, l'ozonolyse et la substitution.

Réactifs et conditions courants

Oxydation : Le Sabinène réagit avec les radicaux hydroxyles (OH) et l'ozone (O3) dans des conditions atmosphériques.

Ozonolyse : Cette réaction se produit en phase gazeuse et conduit à la formation d'aérosols organiques secondaires. .

Principaux produits formés

Les principaux produits formés par l'oxydation et l'ozonolyse du sabinène sont l'acétone, le formaldéhyde et la sabinakétone .

Applications de la recherche scientifique

Le Sabinène a une large gamme d'applications de recherche scientifique :

Chimie : Le Sabinène est utilisé comme solvant vert en synthèse organique.

Industrie : Le Sabinène est utilisé dans les industries des arômes et des parfums pour son arôme distinctif. .

Mécanisme d'action

Le mécanisme d'action du sabinène implique son interaction avec diverses cibles moléculaires et voies. En synthèse microbienne, la sabinène synthase catalyse l'ionisation et l'isomérisation du GPP pour former du pyrophosphate de 3R-linalyle, suivi d'une ionisation et d'une cyclisation supplémentaires pour produire du sabinène . Dans les systèmes biologiques, le sabinène exerce ses effets par la régulation des voies MAPK/MuRF-1 médiées par les espèces réactives de l'oxygène (ROS), qui sont impliquées dans l'atrophie musculaire squelettique .

Comparaison Avec Des Composés Similaires

Le Sabinène fait partie d'une classe plus large de composés appelés monoterpènes. Des composés similaires comprennent :

Limonène : Trouvé dans les huiles d'agrumes, le limonène a une structure similaire mais diffère par son arôme et ses applications.

Pinène : Présent dans la résine de pin, le pinène est un autre monoterpène bicyclique ayant des propriétés chimiques et des utilisations distinctes.

3-Carène : Trouvé dans la térébenthine, le 3-carène partage des similitudes structurelles avec le sabinène mais a des applications industrielles différentes

Le Sabinène est unique en raison de sa structure compacte, de sa densité élevée et de sa chaleur de combustion élevée, ce qui en fait un candidat prometteur pour les biocarburants de pointe .

Propriétés

IUPAC Name |

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-41-5 | |

| Record name | Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SABINENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thuj-4(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

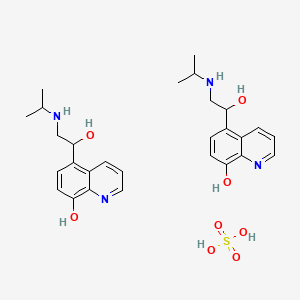

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)

![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)